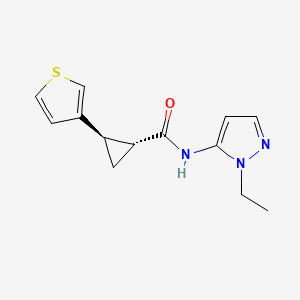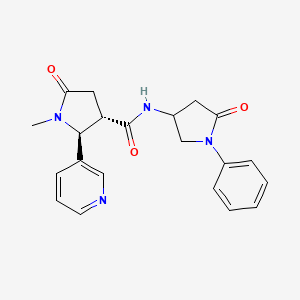
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
科学的研究の応用
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the proliferation and survival of cancer cells. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with various types of cancer.
作用機序
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide inhibits the activity of various kinases, including BTK, ITK, and TXK, by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
Biochemical and physiological effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has several advantages for lab experiments, including its potent anticancer activity, good pharmacokinetic properties, and ability to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for the development and use of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide. One direction is the evaluation of its safety and efficacy in clinical trials, which are currently ongoing. Another direction is the development of combination therapies that include this compound and other anticancer agents. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify biomarkers that can predict response to the drug.
合成法
The synthesis of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are commercially available and include 2-ethylpyrazole-3-carboxylic acid, 2-thiophenecarboxylic acid, and cyclopropanecarboxylic acid. The synthesis involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and N,N-dimethylformamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
特性
IUPAC Name |
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-16-12(3-5-14-16)15-13(17)11-7-10(11)9-4-6-18-8-9/h3-6,8,10-11H,2,7H2,1H3,(H,15,17)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYFTUAFSOCRM-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2CC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)NC(=O)[C@@H]2C[C@H]2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-N-[(1-benzylpyrazol-4-yl)methyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342058.png)
![1-[(1S,3R)-2,2-dimethyl-3-phenoxycyclobutyl]-3-[(2-methylpyridin-3-yl)methyl]urea](/img/structure/B7342064.png)
![(1R,2R)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342068.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-[1-(4-fluorophenyl)pyrrolidin-3-yl]urea](/img/structure/B7342076.png)
![(2S,3S)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B7342084.png)
![3-[(sulfamoylamino)methyl]-1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]piperidine](/img/structure/B7342085.png)
![1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-3-(2-methyl-2-naphthalen-2-ylpropyl)urea](/img/structure/B7342089.png)
![3-methoxy-N-[[(2R)-oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7342097.png)
![methyl 1-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B7342108.png)
![N-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-4-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7342116.png)
![6-(4-chlorophenyl)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7342118.png)
![(4S,5S)-4-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one](/img/structure/B7342131.png)
![5-[(2S,3R)-3-[(8-fluoro-7-methoxyquinazolin-4-yl)amino]oxolan-2-yl]-1H-pyridin-2-one](/img/structure/B7342144.png)
